molecular formula C14H25N3O2 B6634754 3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol

3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol

Katalognummer B6634754
Molekulargewicht: 267.37 g/mol
InChI-Schlüssel: VQUXOHCFKYKJDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. The purpose of

Wirkmechanismus

The mechanism of action of 3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol involves the inhibition of specific kinases that are involved in cellular signaling pathways. This compound targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in the proliferation and survival of cancer cells. By inhibiting these kinases, this compound can effectively stop the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol have been extensively studied. This compound has been shown to effectively inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and autoimmune responses in animal models. Additionally, this compound has been shown to have a favorable safety profile with minimal toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol is its specificity for BTK and ITK kinases. This compound can effectively target these kinases without affecting other cellular pathways, which reduces the risk of unwanted side effects. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of 3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol. One of the main directions is the development of new formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to understand the long-term safety and efficacy of this compound in human clinical trials. Finally, this compound can also be studied for its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol is a promising compound with potential applications in various fields. Its specificity for BTK and ITK kinases makes it an attractive candidate for the treatment of cancer, autoimmune diseases, and inflammatory disorders. Further studies are needed to fully understand the safety and efficacy of this compound, and to develop new formulations that can improve its solubility and bioavailability.

Synthesemethoden

The synthesis of 3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol involves several steps. The first step involves the synthesis of 1-tert-butyl-4-(hydroxymethyl)pyrazole, which is then coupled with 2-chloromethyl-3-methyl-oxolane to form the desired compound. The synthesis method has been optimized to yield high purity and high-quality product.

Wissenschaftliche Forschungsanwendungen

3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol has been extensively studied for its potential applications in various fields. One of the main applications of this compound is in the treatment of cancer. It has been shown to be effective in inhibiting the growth of cancer cells by targeting specific kinases that are involved in cancer cell proliferation. This compound has also been studied for its potential applications in the treatment of autoimmune diseases and inflammatory disorders.

Eigenschaften

IUPAC Name

3-[[(1-tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-11-14(18,5-6-19-11)10-15-7-12-8-16-17(9-12)13(2,3)4/h8-9,11,15,18H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUXOHCFKYKJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(CNCC2=CN(N=C2)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.